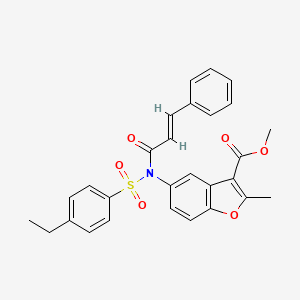![molecular formula C14H21N3O3S B3014259 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034525-42-1](/img/structure/B3014259.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a derivative of azabicyclooctane, which is a bicyclic structure containing nitrogen within the ring system. This compound is of interest due to its potential in pharmaceutical applications and chemical synthesis.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives can be achieved through sequential oxidative Mannich reactions. A study describes a concise method to construct 8-azabicyclo[3.2.1]octanes using an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization. DDQ is utilized as the oxidant in both steps of the reaction .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within the bicyclic ring system. The structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H-, 13C-, and two-dimensional correlation NMR spectroscopy, as well as elemental analysis . These techniques are essential for verifying the presence of functional groups and the overall molecular framework.
Chemical Reactions Analysis
Azabicyclooctane derivatives can undergo further chemical reactions due to the presence of reactive functional groups. For instance, the Mannich condensation is a key reaction that allows the transformation of activated aromatic systems into azabicyclo[3.3.1]nonane derivatives, which can be further functionalized due to the presence of nitro, carbonyl, and amino groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives can be inferred from spectroscopic data. In the IR spectra, characteristic absorption bands of amide groups and nitro groups are observed, indicating the presence of these functionalities. The NMR spectra reveal the presence of diastereotopic methylene groups within the bicyclic system, as evidenced by the broadened doublets in the region of 2.66–3.46 ppm . These properties are crucial for understanding the reactivity and potential applications of the compound.
Scientific Research Applications
Structural and Conformational Studies
Conformational Analysis : The fused piperidine and pyrrolidine rings in related compounds exhibit specific conformational characteristics, aiding in understanding the structural properties of similar molecules (Yang et al., 2008).
Molecular Structure Investigation : Studies on N-substituted 8-azabicyclo[3.2.1]octan-3-ones reveal insights into their molecular structures, beneficial for designing related molecules (Arias et al., 1986).
Synthesis and Chemical Reactions
Synthetic Pathways : Efficient synthesis methodologies have been developed for 8-methyl-3,8-diazabicyclo[3.2.1]octane, a related compound, which could inform the synthesis of similar structures (Singh et al., 2007).
Chemical Transformations : The utilization of related compounds in various chemical reactions, such as iodolactamization, offers insights into potential chemical processes involving N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide (Knapp & Gibson, 2003).
Pharmacological Potential
Receptor Affinity Studies : Research into analogues of similar structures provides valuable information on their affinity and interactions with various receptors, which could be relevant for pharmacological applications (Oka et al., 2000).
Potential in Cognitive Deficits Treatment : Studies on compounds like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide highlight the potential use of structurally similar compounds in treating cognitive deficits in conditions like schizophrenia (Wishka et al., 2006).
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(19,20)17-12-4-5-13(17)9-11(8-12)15-14(18)10-16-6-2-3-7-16/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCZWYFRDVYGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
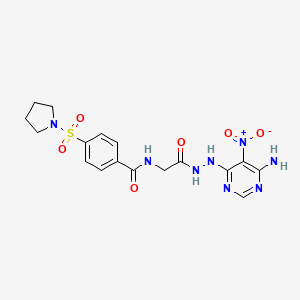
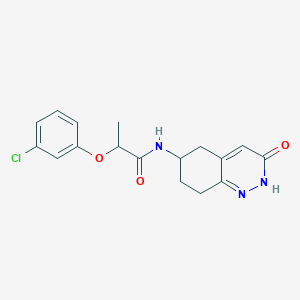
![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)
![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)
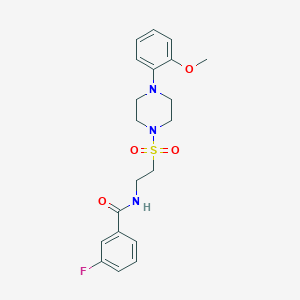

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)
![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)
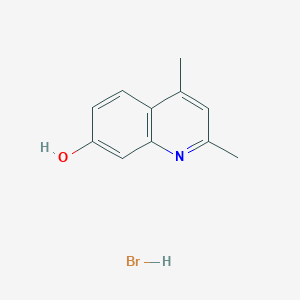
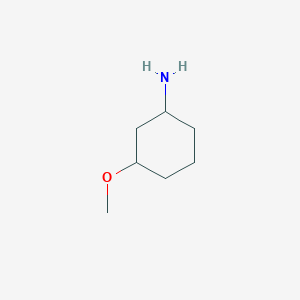
![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)
